Cas no 63039-46-3 ((R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid)
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid
- (R)-N-tert-Butoxycarbonyl-2-amino-4-pentynoic acid
- Boc-D-Propargylglycine
- (R)-N-Boc-Propargylglycine
- Boc-(R)-2-Propargylglycine
- Boc-D-Pra-OH
- Boc-L-Propargylglycine
- BOC-2-PROPARGYL-D-GLYCINOL
- Boc-D-Propargylglycine.DCHA
- Boc-D-propraglycine
- N-Boc-2-propargyl glycine
- N-BOC-2-PROPARGYL-D-GLYCINE
- N-Boc-propargylglycine
- RARECHEM BK PT 0259
- N-(TERT-BUTOXYCARBONYL)-N-PROP-2-YN-1-YLGLYCINE
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
- Boc-D-propargylglycine, AldrichCPR
- AM82636
- EN300-378911
- (R)-2-tert-butoxycarbonylamino-pent-4-ynoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid
- (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-ynoic acid
- HY-W014258
- DTXSID40426543
- 63039-46-3
- (R)-2-(tert-butoxycarbonylamino)pent-4-ynoic acid
- SCHEMBL939477
- MFCD01320886
- (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoicacid
- 2-(R)-tert-butoxycarbonylaminopent-4-ynoic acid
- CS-W014974
- AC-9948
- 4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-
- (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-YNOATE
- PD196945
- ZB0781
- AMKHAJIFPHJYMH-SSDOTTSWSA-N
- AS-14662
- J-300361
- AKOS016843271
- AC-7948
-
- MDL: MFCD01320886
- Inchi: 1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
- InChI Key: AMKHAJIFPHJYMH-SSDOTTSWSA-N
- SMILES: O(C(N[C@@H](C(=O)O)CC#C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 213.10000
- Monoisotopic Mass: 212.092283
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.5
- XLogP3: 1.1
Experimental Properties
- Color/Form: Solid
- Density: 1.2177 (rough estimate)
- Melting Point: 90-94°C
- Boiling Point: 365.2℃ at 760 mmHg
- Flash Point: 174.7 °C
- Refractive Index: 1.4368 (estimate)
- PSA: 75.63000
- LogP: 1.37850
- Specific Rotation: -24° to -21° (c=1, MeOH)
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Store long-term at -20°C
- Safety Term:S24/25
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEA0017-1 G |
(R)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid |
63039-46-3 | 95% | 1g |
¥ 541.00 | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R101103-5g |
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid |
63039-46-3 | 95% | 5g |
¥904.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R101103-1g |
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid |
63039-46-3 | 95% | 1g |
¥260.90 | 2023-09-01 | |
| AstaTech | 56298-1/G |
N-BOC-2-PROPARGYL-D-GLYCINE |
63039-46-3 | 97% | 1g |
$64 | 2023-09-17 | |
| AstaTech | 56298-5/G |
N-BOC-2-PROPARGYL-D-GLYCINE |
63039-46-3 | 97% | 5g |
$235 | 2023-09-17 | |
| AstaTech | 56298-25/G |
N-BOC-2-PROPARGYL-D-GLYCINE |
63039-46-3 | 97% | 25/G |
$625 | 2022-06-01 | |
| Chemenu | CM100558-5g |
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid |
63039-46-3 | 97% | 5g |
$165 | 2021-06-09 | |
| Chemenu | CM100558-10g |
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid |
63039-46-3 | 97% | 10g |
$267 | 2021-06-09 | |
| Chemenu | CM100558-25g |
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid |
63039-46-3 | 97% | 25g |
$560 | 2021-06-09 | |
| Fluorochem | 048698-1g |
N-Boc-2-Propargyl-D-glycine |
63039-46-3 | 95% | 1g |
£46.00 | 2022-02-28 |
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid Suppliers
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid Related Literature
-
Xiuting Wang,Dingyao Gao,Chunmei Lu,Minhao Xie,Jianguo Lin,Ling Qiu New J. Chem. 2022 46 10219
Additional information on (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid (CAS No. 63039-46-3)
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid (CAS No. 63039-46-3) is a versatile and highly functionalized compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and biotechnology. This compound is characterized by its unique combination of an amino group protected by a tert-butoxycarbonyl (Boc) moiety and a terminal alkyne functional group, making it an ideal building block for the synthesis of complex molecules and bioactive compounds.
The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under mild acidic conditions and its ease of removal under strong acidic conditions. This feature allows for precise control over the reactivity of the amino group during multi-step syntheses, ensuring high yields and purity of the final products. The presence of the terminal alkyne functional group further enhances the utility of this compound by enabling various click chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for bioconjugation and materials science applications.
In recent years, (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid has been extensively studied for its applications in drug discovery and development. One notable area of research involves the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability, reduced immunogenicity, and better cell permeability. These peptidomimetics have shown promise in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
A study published in the Journal of Medicinal Chemistry highlighted the use of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid in the development of novel anticancer agents. The researchers synthesized a series of peptidomimetics containing this compound and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated that these peptidomimetics exhibited potent antiproliferative activity with low micromolar IC50 values, suggesting their potential as lead compounds for further optimization.
Beyond its applications in drug discovery, (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid has also found use in the development of diagnostic tools and imaging agents. The terminal alkyne group can be readily conjugated to fluorescent dyes or radiolabels, enabling the creation of probes for monitoring biological processes in real-time. For example, a recent study in Bioconjugate Chemistry described the synthesis of a fluorescent probe using this compound to track protein-protein interactions within living cells. The probe exhibited high selectivity and sensitivity, making it a valuable tool for understanding cellular signaling pathways.
The versatility of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid extends to its use in materials science, particularly in the development of functional polymers and nanomaterials. The ability to incorporate this compound into polymer backbones via click chemistry reactions allows for the creation of materials with tailored properties such as enhanced mechanical strength, biocompatibility, and stimuli-responsive behavior. These materials have potential applications in tissue engineering, drug delivery systems, and environmental remediation.
In conclusion, (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid (CAS No. 63039-46-3) is a highly valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, biotechnology, and materials science. Its unique combination of functional groups provides researchers with a powerful tool for developing novel therapeutics, diagnostic tools, and advanced materials. As research continues to advance in these fields, it is likely that new and innovative uses for this compound will be discovered, further solidifying its importance in modern scientific research.
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